molecular formula C28H43N8O18P3S B1242942 2-Amino-5-oxocyclohex-1-enecarbonyl-CoA

2-Amino-5-oxocyclohex-1-enecarbonyl-CoA

Cat. No. B1242942
M. Wt: 904.7 g/mol
InChI Key: CNGNJOBQFRZLRY-TYHXJLICSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-5-oxocyclohex-1-enecarbonyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-amino-5-oxocyclohex-1-enecarboxylic acid. It derives from a coenzyme A. It is a conjugate acid of a this compound(4-).

Scientific Research Applications

Enzymatic Reactions and Metabolism

  • 2-Aminobenzoyl-CoA Monooxygenase/Reductase: This enzyme catalyzes the conversion of 2-aminobenzoyl-CoA, forming products like 2-amino-5-oxocyclohex-1-enecarbonyl-CoA. This compound is a significant product but is unstable under certain conditions (Langkau et al., 1990).

Biochemical Pathways

  • Anaerobic Aromatic Metabolism: Enzymes such as 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase are involved in the anaerobic metabolism of aromatic substrates like benzoyl-CoA, which can generate compounds including this compound (Laempe et al., 1999).

Chemical Synthesis and Modification

  • Cyclopent-2-enecarbonyl as a Proline Mimetic: In the field of medicinal chemistry, the cyclopent-2-enecarbonyl moiety has been studied as a proline mimetic, showing effectiveness in certain enzyme inhibitors. This indicates a potential role for similar compounds, possibly including this compound or its derivatives (Jarho et al., 2004).

Natural Product Biosynthesis

  • Pathway for 2-Amino-3-hydroxycyclopent-2-enone Formation: The enzyme pathway leading to the formation of 2-amino-3-hydroxycyclopent-2-enone in natural product biosynthesis, involving compounds structurally similar to this compound, demonstrates its potential significance in the biosynthesis of various natural products (Zhang et al., 2010).

properties

Molecular Formula

C28H43N8O18P3S

Molecular Weight

904.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-amino-5-oxocyclohexene-1-carbothioate

InChI

InChI=1S/C28H43N8O18P3S/c1-28(2,22(40)25(41)32-6-5-18(38)31-7-8-58-27(42)15-9-14(37)3-4-16(15)29)11-51-57(48,49)54-56(46,47)50-10-17-21(53-55(43,44)45)20(39)26(52-17)36-13-35-19-23(30)33-12-34-24(19)36/h12-13,17,20-22,26,39-40H,3-11,29H2,1-2H3,(H,31,38)(H,32,41)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t17-,20-,21-,22+,26-/m1/s1

InChI Key

CNGNJOBQFRZLRY-TYHXJLICSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=C(CCC(=O)C4)N)O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=C(CCC(=O)C4)N)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=C(CCC(=O)C4)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-oxocyclohex-1-enecarbonyl-CoA
Reactant of Route 2
Reactant of Route 2
2-Amino-5-oxocyclohex-1-enecarbonyl-CoA
Reactant of Route 3
Reactant of Route 3
2-Amino-5-oxocyclohex-1-enecarbonyl-CoA
Reactant of Route 4
Reactant of Route 4
2-Amino-5-oxocyclohex-1-enecarbonyl-CoA
Reactant of Route 5
Reactant of Route 5
2-Amino-5-oxocyclohex-1-enecarbonyl-CoA
Reactant of Route 6
Reactant of Route 6
2-Amino-5-oxocyclohex-1-enecarbonyl-CoA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.